Elisartan
CAS No.: 149968-26-3
Cat. No.: VC0526998
Molecular Formula: C27H29ClN6O5
Molecular Weight: 553.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149968-26-3 |
|---|---|
| Molecular Formula | C27H29ClN6O5 |
| Molecular Weight | 553.0 g/mol |
| IUPAC Name | 1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33) |
| Standard InChI Key | IDAWWPOAHPVPMY-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl |
| Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl |
| Appearance | Solid powder |
Introduction
Chemical Profile and Pharmacokinetics
Structural and Physicochemical Properties
Losartan potassium, the active pharmaceutical ingredient, is a biphenyl tetrazole derivative with the molecular formula CHClKNO and a molar mass of 422.92 g/mol . The compound features a hydroxymethylimidazole core and a tetrazole ring, which serves as a bioisostere for carboxylic acid, enhancing receptor binding affinity . Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 183–184°C | |
| Water Solubility | 4.8 mg/L at 20°C | |
| LogP (Partition Coefficient) | 1.1 | |
| Bioavailability | ~33% |
Losartan undergoes hepatic first-pass metabolism via CYP2C9 and CYP3A4 to form EXP3174, an active metabolite 10–40 times more potent than the parent drug . Peak plasma concentrations occur at 1 hour (losartan) and 3–4 hours (EXP3174), with terminal half-lives of 1.5–2.5 hours and 6–9 hours, respectively .
Mechanism of Action and Therapeutic Applications
Clinical Indications
-
Hypertension: Reduces systolic/diastolic blood pressure by 8–14/5–8 mmHg at 50–100 mg/day, comparable to enalapril and atenolol .
-
Diabetic Nephropathy: Slows progression to end-stage renal disease by 28% in type 2 diabetics with proteinuria .
-
Heart Failure: Lowers hospitalization risk by 32% in patients with reduced ejection fraction .
| Adverse Event | Incidence (%) | Notes |
|---|---|---|
| Hyperkalemia | 1.5–3.5 | Risk heightened in CKD |
| Dizziness | 3.0–5.2 | Dose-dependent |
| Angioedema | <0.1 | Rare, non-histaminergic |
| Fetal Toxicity | - | Contraindicated in pregnancy |
Recent Research and Emerging Applications
Pleiotropic Effects
Losartan exhibits AT-independent actions, including thromboxane A receptor antagonism and uricosuric effects via URAT1 inhibition . These properties may benefit patients with gout or thrombotic risk, though clinical validation is ongoing .
Regulatory Status and Global Use
Approved in 1995, Losartan is listed on the WHO Essential Medicines List and available generically in 150+ countries . In 2022, it ranked as the 8th most prescribed U.S. drug (53 million scripts), with combination therapies (e.g., + hydrochlorothiazide) accounting for 8 million scripts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume